1-Isobutyl-1H-pyrazole-5-boronic acid

描述

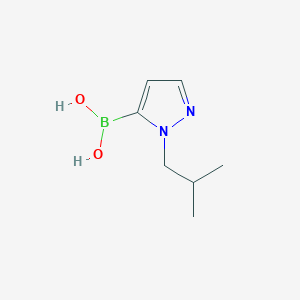

1-Isobutyl-1H-pyrazole-5-boronic acid (CAS: 847818-64-8) is a boronic acid derivative featuring a pyrazole ring substituted with an isobutyl group at the 1-position and a boronic acid moiety at the 5-position. Its molecular formula is C₇H₁₃BN₂O₂, with a molecular weight of 168.00 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to transfer the boronic acid group to aromatic systems, enabling the synthesis of complex heterocycles and pharmaceuticals. It is commercially available in high purity (≥96%) and is often stabilized as a pinacol ester (e.g., this compound pinacol ester, CAS: 847818-75-1) to enhance shelf life and handling stability .

准备方法

The synthesis of 1-Isobutyl-1H-pyrazole-5-boronic acid typically involves the introduction of the boronic acid group onto a pyrazole ring that is already substituted with an isobutyl group at the nitrogen (N1) position. The main approaches include:

- Direct borylation of 1-isobutylpyrazole derivatives using diboron reagents under catalytic conditions.

- Halogenation of pyrazole followed by metalation and borylation , involving organolithium or Grignard intermediates.

- Multi-step synthesis via halogenated pyrazole intermediates , alkylation, and subsequent borylation.

Detailed Preparation Methods

Borylation via Metalation of 1-Isobutylpyrazole

A common and effective method involves the lithiation of 1-isobutyl-1H-pyrazole at the 5-position, followed by reaction with a boron electrophile such as a boronate ester or boronic acid derivative.

Step 1: Metalation

1-Isobutyl-1H-pyrazole is treated with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -60 to -45 °C) under an inert atmosphere to generate the 5-lithiated intermediate.Step 2: Borylation

The lithiated intermediate is then reacted with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronate ester precursor) at low temperature (e.g., -35 °C). This step introduces the boronate ester group at the 5-position.Step 3: Workup and Purification

The reaction is quenched with aqueous ammonium chloride solution, followed by extraction and solvent removal. The crude product is purified by recrystallization from solvents such as n-hexane and ethyl acetate, yielding the boronic acid pinacol ester derivative with high purity and good yield (~77%).

This method is adapted from analogous syntheses of 1-alkylpyrazole boronic acid derivatives and is scalable for industrial production.

Multi-Step Synthesis via Halogenated Pyrazole Intermediates

An alternative approach involves:

Step 1: Iodination of Pyrazole

Pyrazole is iodinated at the 4- or 5-position using iodine and hydrogen peroxide in ethanol, producing 4-iodopyrazole intermediates.Step 2: N-Alkylation

The iodinated pyrazole is alkylated at the nitrogen with isobutyl halides (e.g., isobutyl bromide) in the presence of a base such as sodium hydride or potassium hydroxide in solvents like DMF or ethanol.Step 3: Metalation and Borylation

The 4-iodo-1-isobutylpyrazole intermediate undergoes metal-halogen exchange with a Grignard or organolithium reagent, followed by reaction with a boron electrophile (e.g., bis(pinacolato)diboron) to form the boronic acid pinacol ester.Step 4: Purification

The product is purified by filtration, washing, and drying to yield the target boronic acid derivative with high purity (>97%) and moderate yield (~40-80% depending on step optimization).

This method is well-documented for 1-alkylpyrazole boronic acid pinacol esters and can be adapted for the isobutyl substituent.

Catalytic Borylation Using Bis(pinacolato)diboron

A modern catalytic approach involves direct C–H borylation of 1-isobutylpyrazole using bis(pinacolato)diboron under palladium catalysis:

- Catalyst: Palladium complexes such as Pd(PPh3)4.

- Base: Potassium carbonate or similar bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene.

- Conditions: Mild temperatures (room temperature to 80 °C), inert atmosphere.

This method allows direct installation of the boronic acid moiety without pre-functionalization of the pyrazole ring, improving atom economy and reducing steps. The crude product is purified by recrystallization or chromatography to obtain this compound or its pinacol ester derivative.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Metalation + Borylation | Lithiation with n-BuLi, borylation with pinacol boronate ester | n-BuLi, THF, -60 to -35 °C, inert atmosphere | ~77 | >99 | Scalable, high purity |

| Halogenation + Alkylation + Borylation | Iodination, N-alkylation, metal-halogen exchange, borylation | I2/H2O2, NaH/KOH, Grignard reagents, bis(pinacolato)diboron | 40-80 | >97 | Multi-step, moderate yield |

| Catalytic Direct Borylation | Pd-catalyzed C–H borylation | Pd(PPh3)4, bis(pinacolato)diboron, K2CO3, DMF | Variable | High | Atom economical, fewer steps |

Research Findings and Industrial Considerations

- The lithiation-borylation route is well-established for pyrazole boronic acids, offering good yields and high purity, suitable for large-scale synthesis.

- The halogenation-alkylation-borylation sequence provides flexibility in substituent introduction but involves more steps and moderate overall yields.

- Catalytic direct borylation methods are emerging as efficient alternatives, reducing waste and improving sustainability, though optimization for specific substrates like 1-isobutylpyrazole is ongoing.

- Industrial production often employs continuous flow reactors for lithiation and borylation steps to enhance safety and reproducibility.

- Purification typically involves recrystallization from solvents such as n-hexane and ethyl acetate or chromatographic techniques to achieve >99% purity.

化学反应分析

Types of Reactions: 1-Isobutyl-1H-pyrazole-5-boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.

Protodeboronation: The major product is the corresponding pyrazole derivative without the boronic acid group.

科学研究应用

Organic Synthesis

Suzuki–Miyaura Coupling Reactions:

1-Isobutyl-1H-pyrazole-5-boronic acid is primarily utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows the synthesis of biaryl compounds and other complex organic molecules. The general mechanism involves three key steps:

- Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

- Transmetalation: The boronic acid transfers its organic group to the palladium center.

- Reductive Elimination: The coupled product is formed, regenerating the palladium catalyst.

Table 1: Reaction Conditions for Suzuki–Miyaura Coupling

| Reactants | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-bromo-thiazole + this compound | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 100°C | 66% |

| 2-bromo-thiazole + this compound | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 100°C | 85% |

These reactions demonstrate the compound's effectiveness in synthesizing various derivatives, including thiazole and carboxylic acid derivatives, showcasing its utility in developing new materials and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its ability to create boron-containing biomolecules is particularly valuable for studying biological processes and developing therapeutic agents.

Case Study:

Research has indicated that pyrazole derivatives exhibit anti-inflammatory and anticancer properties. For instance, a study synthesized a series of pyrazole derivatives using this compound through Suzuki coupling, leading to compounds that demonstrated significant inhibition of cancer cell proliferation.

Materials Science

The compound is also employed in materials science for producing advanced materials such as polymers and nanocomposites. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can enhance material properties.

Applications in Polymer Chemistry:

this compound can be used to create boronate esters that are integral in synthesizing polymer networks with improved mechanical properties and thermal stability.

作用机制

The mechanism of action of 1-isobutyl-1H-pyrazole-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

相似化合物的比较

Comparison with Structurally Similar Pyrazole Boronic Acids

The reactivity, stability, and applications of pyrazole boronic acids are influenced by substituent size, boronic acid position, and protective groups. Below is a detailed comparison with key analogs:

Substituent Effects on Pyrazole Boronic Acids

Positional Isomerism and Electronic Effects

- 5-Position vs. 4-Position Boronic Acid: The 5-position on pyrazole allows conjugation with the aromatic ring, enhancing electron-deficient character and reactivity toward electrophilic partners.

- Pinacol Ester Derivatives : The pinacol ester form (e.g., this compound pinacol ester, CAS: 847818-75-1) improves stability against protodeboronation and moisture sensitivity, making it preferable for storage and industrial applications .

Steric and Electronic Modulation by Substituents

- Methyl and Ethyl Groups : Smaller alkyl groups (e.g., methyl, ethyl) minimize steric hindrance, facilitating faster transmetallation in Suzuki reactions. However, they may reduce selectivity in crowded reaction environments .

- Isobutyl Group : The branched isobutyl substituent introduces significant steric bulk, which can slow reaction rates but improve selectivity in coupling with sterically demanding substrates .

生物活性

1-Isobutyl-1H-pyrazole-5-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . It features a pyrazole ring substituted with an isobutyl group at the 1-position and a boronic acid group at the 5-position. This unique structure allows it to participate in various chemical reactions, particularly Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .

The mechanism of action for this compound primarily involves its boronic acid functionality. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biochemical applications. The steps in the Suzuki–Miyaura coupling reaction include:

- Oxidative Addition : The palladium catalyst interacts with the carbon-halogen bond of the halide substrate.

- Transmetalation : The boronic acid transfers its organic group to the palladium center.

- Reductive Elimination : The desired coupled product is formed, regenerating the palladium catalyst .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising antimicrobial activity. A study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .

Antitumor Activity

Pyrazole compounds have been recognized for their antitumor properties. Specifically, derivatives targeting BRAF(V600E), EGFR, and other kinases have shown significant inhibitory effects on cancer cell proliferation. In vitro studies have highlighted the effectiveness of pyrazole derivatives against different cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isobutyl group at 1-position | Antimicrobial, Antitumor |

| 1-Isopropyl-1H-pyrazole-5-boronic acid | Isopropyl group at 1-position | Moderate antimicrobial activity |

| 1H-Pyrazole-4-boronic acid | Lacks isobutyl substitution | Limited biological activity |

This table illustrates that while similar compounds exist, the specific substitution pattern of this compound enhances its reactivity and selectivity in biological applications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- A study published in PubMed Central detailed the synthesis and evaluation of various pyrazoles for their anti-inflammatory and analgesic properties, demonstrating a broad spectrum of pharmacological activities associated with this class of compounds .

- Another research article focused on the synthesis of novel pyrazole derivatives that exhibited significant antitumor activity against breast cancer cell lines. The study emphasized the potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Isobutyl-1H-pyrazole-5-boronic acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyrazole intermediates. Key steps include:

- Borylation : Reaction of halogenated pyrazole precursors (e.g., 5-bromo-1-isobutyl-1H-pyrazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) .

- Solvent optimization : Anhydrous THF or DMF is preferred to minimize hydrolysis of the boronic acid group.

- Temperature control : Reactions are often conducted at 80–100°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized to confirm structural integrity and purity?

- Answer : Standard analytical workflows include:

- ¹H/¹³C NMR : Peaks at δ ~7.5–8.0 ppm (pyrazole protons) and δ ~30–35 ppm (boronic acid boron) confirm the core structure .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺) verification (theoretical m/z: 195.1) .

- FTIR : B-O stretching vibrations at ~1350–1400 cm⁻¹ .

Advanced Research Questions

Q. How can competing side reactions during cross-coupling be mitigated in complex systems?

- Answer : Common challenges include protodeborylation and homocoupling. Mitigation strategies:

- Catalyst tuning : Use Pd(OAc)₂ with SPhos ligand for enhanced selectivity in Suzuki-Miyaura reactions .

- Additives : K₂CO₃ or CsF accelerates transmetallation, reducing side reactions .

- Solvent systems : Mixed solvents (e.g., THF/H₂O, 4:1) balance reactivity and boronic acid stability .

- Case study : In a model reaction with 4-bromoanisole, optimized conditions (Pd catalyst, 80°C, 12h) achieved >85% yield of the biaryl product .

Q. What strategies address the compound’s instability in aqueous or protic environments?

- Answer : The boronic acid group is prone to hydrolysis. Stabilization methods:

- pH control : Buffered solutions (pH 7–8) slow hydrolysis. Avoid strongly acidic/basic conditions .

- Derivatization : Use pinacol esters (e.g., this compound pinacol ester) for long-term storage; regenerate the boronic acid in situ .

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent moisture-induced degradation .

Q. How should researchers resolve contradictions in reactivity data across different studies?

- Answer : Discrepancies often stem from substituent effects or solvent interactions. Systematic approaches:

- Electronic effects : Electron-withdrawing groups on the pyrazole ring enhance electrophilicity at the boron center, accelerating cross-coupling .

- Steric effects : The isobutyl group may hinder access to the boron in sterically demanding reactions, requiring larger reaction scales or extended times .

- Validation : Replicate key experiments (e.g., coupling with 4-bromobenzonitrile) under standardized conditions to benchmark reactivity .

Q. Methodological Best Practices

- Synthesis : Always monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane) and quench with aqueous NH₄Cl to isolate the product .

- Purification : Use prep-HPLC with a C18 column (gradient: 10–90% MeCN/H₂O) for gram-scale purification .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess shelf-life under typical lab conditions .

属性

IUPAC Name |

[2-(2-methylpropyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVFMCUVLDWEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465368 | |

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-64-8 | |

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。